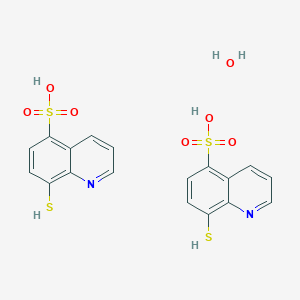
3,4,5-Trifluorophenyl isothiocyanate
Descripción general
Descripción
3,4,5-Trifluorophenyl isothiocyanate is an organic compound with the molecular formula C7H2F3NS. It is a derivative of phenyl isothiocyanate, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorophenyl isothiocyanate can be synthesized through the reaction of 3,4,5-trifluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:
3,4,5-Trifluoroaniline+Thiophosgene→3,4,5-Trifluorophenyl isothiocyanate+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trifluorophenyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: Can add to double bonds in alkenes under specific conditions.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form thiourea derivatives.
Alkenes: Undergoes addition reactions with alkenes in the presence of catalysts.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from reactions with alkenes.
Aplicaciones Científicas De Investigación
3,4,5-Trifluorophenyl isothiocyanate is used in various scientific research applications, including:
Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Material Science: Utilized in the functionalization of surfaces and materials to impart specific properties
Mecanismo De Acción
The mechanism of action of 3,4,5-trifluorophenyl isothiocyanate involves its reaction with nucleophilic groups in biomolecules, such as amine groups in proteins. This reaction forms a thiourea linkage, which can alter the structure and function of the biomolecule. This property is exploited in bioconjugation and material science applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
- Phenyl isothiocyanate
Uniqueness
3,4,5-Trifluorophenyl isothiocyanate is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in applications where specific reactivity patterns are desired .
Propiedades
IUPAC Name |
1,2,3-trifluoro-5-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBSFEHVBOTTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375356 | |
| Record name | 3,4,5-Trifluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362690-52-6 | |
| Record name | 3,4,5-Trifluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)




![2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1607537.png)


![3-[(4,5-Dichloro-1H-Imidazol-1-Yl)Methyl]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1607542.png)


![3-Ethyl-2-(2-[(3-ethyl-5-phenyl-2(3h)-benzoxazolinylidene)methyl]-1-butenyl)-5-phenylbenzoxazoliumethylsulfate](/img/structure/B1607548.png)

